5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H25ClN4OS and its molecular weight is 453. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv . They have been found to interact with the chemokine receptor CCR5 , which is an essential co-receptor in the process of HIV-1 entry .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be inferred that this compound may interact with its target receptors and induce changes that could potentially inhibit the entry of hiv-1 .
Biochemical Pathways
Compounds with similar structures, such as thiazole derivatives, have been found to possess diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in the treatment of diseases such as hiv .
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-8-5-9-20(25)15-19)28-12-10-18(11-13-28)14-17-6-3-2-4-7-17/h2-9,15,18,21,30H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNSLZRRGPDKQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.